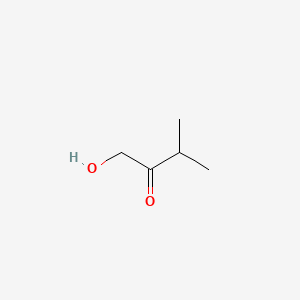

1-hydroxy-3-methylbutan-2-one

Descripción

Contextual Significance and Research Scope

The significance of 1-hydroxy-3-methylbutan-2-one lies in its dual functionality. nih.gov This allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in organic synthesis. smolecule.com Current research is actively investigating its potential as a building block for more complex molecules, including those with potential pharmaceutical applications. ontosight.airesearchgate.net For instance, it is a known component in the synthesis of certain antiviral agents like Elvitegravir, an HIV-1 integrase inhibitor. nih.govdrugbank.com

The scope of research also extends to its role in food chemistry, where it is studied as a potential flavoring agent. smolecule.com Furthermore, its photochemical behavior and reactions with atmospheric radicals are subjects of investigation to understand its environmental fate. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 36960-22-2 |

| SMILES | CC(C)C(=O)CO |

Data sourced from PubChem nih.gov

Historical Perspectives in Chemical Synthesis and Characterization

Historically, the synthesis of alpha-hydroxy ketones like this compound has been a fundamental pursuit in organic chemistry. Early methods often involved the oxidation of corresponding diols or the hydrolysis of related compounds. nih.gov Over the years, more sophisticated synthetic routes have been developed.

The characterization of this compound has been greatly aided by the advancement of spectroscopic techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in confirming its structure and purity. nist.govrsc.org The NIST WebBook provides mass spectral data for this compound, which serves as a crucial reference for its identification. nist.gov

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Reference Source |

|---|---|

| Mass Spectrometry (Electron Ionization) | NIST Chemistry WebBook nist.gov |

Current Research Paradigms and Challenges

Modern research on this compound is characterized by a multidisciplinary approach. Key areas of investigation include:

Asymmetric Synthesis: A significant challenge lies in the development of stereoselective synthetic methods to produce enantiomerically pure forms of the molecule, which is often crucial for its biological applications.

Catalysis: The use of novel catalysts, including N-heterocyclic carbenes, is being explored to facilitate efficient and selective reactions involving this compound. rsc.org

Biocatalysis: The use of enzymes, such as amine dehydrogenases, is being investigated for the biocatalytic reductive amination of related ketones, highlighting a move towards more sustainable and green chemical processes. whiterose.ac.uk

Photochemistry: Studies on the photochemical decomposition of this compound are ongoing to understand its stability and degradation pathways under UV light. smolecule.comrsc.org This involves investigating its reactions via Type I cleavage from an excited triplet state. rsc.org

Derivatization and Application: Researchers are actively creating derivatives of this compound to explore new applications. For example, its derivatives have been studied for their potential antineoplastic activities. researchgate.net

A primary challenge remains in optimizing reaction conditions to achieve high yields and selectivity, particularly in complex multi-step syntheses. Overcoming these hurdles will be key to unlocking the full potential of this versatile compound in various fields of chemical research.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone (B3395972) |

| Acetic acid |

| 3-Methyl-2-butanone (B44728) |

| Formaldehyde (B43269) |

| 3-methylbutanol |

| 3-methylbutane-1,2-diol |

| Butan-2-one |

| (S)-N-(1-hydroxy-3-methylbutan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole-5-carboxamide |

| Elvitegravir |

| 1,3-dihydroxyacetone |

| 3-hydroxybutan-2-one |

| 5-hydroxyoctan-4-one |

| 4-hydroxy-3-methylbutan-2-one |

| 4-hydroxy-4-methylpentan-2-one |

| 5-hydroxypentan-2-one |

| Butan-2-one |

| 1-methoxypropan-2-one |

| (S)-1-methoxypropan-2-amine |

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEGXSQMVJTIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190458 | |

| Record name | 1-Hydroxy-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36960-22-2 | |

| Record name | 1-Hydroxy-3-methyl-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036960222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-methyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydroxy 3 Methylbutan 2 One

Chemo-Catalytic Synthesis Approaches

Chemo-catalytic methods for synthesizing 1-hydroxy-3-methylbutan-2-one encompass a variety of reactions, including hydrolysis, condensation, and more complex cascade and multicomponent reactions.

Hydrolysis-Based Syntheses

One straightforward method for the synthesis of this compound involves the hydrolysis of a suitable precursor. For instance, treating 3-methyl-2-butanone (B44728) with water under acidic or basic conditions can introduce the hydroxyl group, yielding the target compound. smolecule.com Another hydrolysis approach involves the saponification of ester precursors. For example, the hydrolysis of (S)-ethyl 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate using an alkali metal methoxide (B1231860) can be followed by hydrolysis to yield a derivative of the target compound. google.com

Condensation Reactions in this compound Formation

Condensation reactions are a key strategy for forming the carbon skeleton of this compound. The compound can be synthesized through the condensation of formaldehyde (B43269) and 3-methylbutanol. smolecule.com A significant type of condensation reaction used is the acyloin condensation. Chemoselective cross-acyloin condensation reactions between various aromatic and aliphatic aldehydes, catalyzed by a robust N-heterocyclic carbene (NHC), can produce α-hydroxy ketones like this compound. rsc.org For example, the reaction of an aromatic aldehyde with an aliphatic aldehyde in the presence of an NHC catalyst and a base like cesium carbonate in a solvent such as m-xylene (B151644) can yield the desired product. rsc.org

Silver(I)-Promoted Cascade Reactions Involving this compound

Silver(I) compounds have been shown to effectively promote a three-component cascade reaction that produces this compound as a co-product. nih.govacs.org This reaction involves a terminal propargylic alcohol, carbon dioxide, and a vicinal diol. acs.orgacs.org The process is believed to proceed through the formation of an α-alkylidene cyclic carbonate intermediate from the reaction of the propargylic alcohol with CO2. acs.orgacs.org This intermediate then undergoes a nucleophilic ring-opening reaction with the vicinal diol, followed by an intramolecular nucleophilic cyclization activated by the silver catalyst to concurrently afford a cyclic carbonate and the α-hydroxy ketone. nih.govacs.orgacs.org Various silver salts such as Ag2CO3, Ag2O, AgOAc, and Ag2WO4 have been found to be effective, particularly with the addition of a phosphine (B1218219) ligand like PPh3 which enhances catalytic efficiency. nih.govacs.org

Table 1: Effect of Different Silver Catalysts on the Cascade Reaction

| Catalyst | Co-catalyst | Yield of this compound |

| None | None | Not detected nih.govacs.org |

| Ag2CO3 | None | Moderate nih.govacs.org |

| PPh3 | None | Inactive nih.gov |

| Ag2CO3 | PPh3 | Greatly enhanced nih.gov |

| Ag2O | PPh3 | Moderate nih.gov |

| AgOAc | PPh3 | Moderate nih.gov |

| Ag2WO4 | PPh3 | Moderate nih.gov |

| AgNO3 | PPh3 | No activity nih.gov |

| AgBF4 | PPh3 | No activity nih.gov |

Organocatalytic Methods for C–C and C–O Bond Formation Related to this compound Precursors

Organocatalysis provides a powerful tool for the enantioselective synthesis of precursors to this compound. Chiral phosphoric acids derived from BINOL can catalyze the enantioselective addition of N-monosubstituted hydrazones to dihydropyrroles, demonstrating the potential of these hydrazones to act as acyl anion equivalents. core.ac.uk This methodology allows for the construction of enantioenriched proline derivatives which can be precursors to chiral α-hydroxy ketones. core.ac.uk Furthermore, N-heterocyclic carbenes (NHCs) have been utilized in carbene-catalyzed C-C bond-forming reactions, such as the benzoin (B196080) condensation, which can produce α-hydroxy ketones. uni-regensburg.de These reactions can be highly chemoselective, allowing for crossed acyloin condensations between different aldehydes to furnish densely functionalized products. uni-regensburg.de

Three-Component Cyclization Studies Incorporating 3-methylbutan-2-one Derivatives

Three-component cyclization reactions involving derivatives of 3-methylbutan-2-one have been studied for the synthesis of complex heterocyclic structures. For instance, the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one leads to the formation of hexahydroimidazo[1,2-a]pyridin-5-ones. researchgate.net The use of the bulky isopropyl group from the 3-methylbutan-2-one derivative was found to increase the stereoselectivity of these transformations. researchgate.net Another example is the three-component coupling of magnesium acetylides, silyl (B83357) glyoxylates, and nitroalkenes, which proceeds through a Kuwajima–Reich/vinylogous Michael cascade to produce tetrasubstituted silyloxyallenes. fgcu.edu These intermediates can then be converted to densely functionalized cyclopentanol (B49286) derivatives. fgcu.edu

Biotechnological and Enzymatic Production of this compound

Biotechnological routes offer a sustainable alternative to chemical synthesis for the production of this compound, which is also known as methylacetoin.

Engineered Escherichia coli has been successfully used for the biological synthesis of methylacetoin. nih.govresearchgate.net This was achieved by reversing its natural biodegradation pathway. The process involved modifying the enzyme complex involved in the pathway, changing the reaction substrate, and coupling the synthesis to an exothermic reaction. nih.gov By establishing a complete biosynthetic pathway from renewable resources like glucose and acetone (B3395972) and optimizing it through in vivo enzyme screening and host metabolic engineering, researchers achieved titers of 3.4 g/L for methylacetoin. nih.gov

Enzymatic methods have also been explored. The thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme acetoin (B143602):dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has been cloned and overexpressed in E. coli. researchgate.net This enzyme can catalyze the rare aldehyde-ketone cross-carboligation reaction, using methylacetoin as an acetyl anion donor with a variety of ketones to produce chiral tertiary α-hydroxy ketones. researchgate.netacs.org This biocatalytic approach expands the possibilities for asymmetric C-C bond formation. researchgate.net Furthermore, bioreduction of diketones using whole cells of microorganisms like Aureobasidium pullulans has been employed for the enantioselective synthesis of α-hydroxy ketones. nih.gov

Microbial Fermentation Processes for Sustainable Production

Microbial fermentation presents a sustainable avenue for the production of this compound. smolecule.com This biotechnological approach leverages microorganisms to convert renewable feedstocks into the desired chemical compound. Fermentation processes are integral to the production of various volatile compounds, and specific microbes can influence the generation of key substances like α-hydroxy ketones. nih.govnih.gov For instance, certain yeasts are known to generate fusel alcohols and esters, while lactic acid bacteria are key producers of organic acids. nih.gov The metabolic pathways of these microorganisms, particularly concerning carbohydrate and amino acid metabolism, are crucial in determining the profile of volatile compounds produced, which can include this compound. nih.gov

Engineered Organisms for Biosynthesis (e.g., Escherichia coli)

The use of genetically engineered organisms, particularly Escherichia coli, has emerged as a primary strategy for the biosynthesis of this compound. nih.govresearchgate.net Researchers have successfully created alternative production routes by engineering E. coli with novel biosynthetic pathways. nih.govresearchgate.netresearchgate.net

A significant breakthrough involves the construction of a complete biosynthetic pathway from renewable glucose and acetone. nih.govresearchgate.net By optimizing this pathway through in vivo enzyme screening and host metabolic engineering, researchers achieved a titer of 3.4 g/L for methylacetoin. nih.govresearchgate.net This work demonstrates a viable alternative to exclusive chemical synthesis for this compound. nih.govresearchgate.net Other studies have focused on engineering E. coli for the production of related hydroxy ketones by co-expressing specific dehydrogenases and NADH oxidase to improve catalytic efficiency and coenzyme regeneration. mdpi.com

Thiamine Diphosphate (ThDP)-Dependent Enzymes in Methylacetoin Synthesis

Thiamine diphosphate (ThDP)-dependent enzymes are crucial biocatalysts in the synthesis of α-hydroxy ketones like methylacetoin. unife.itunife.itresearchgate.netresearchgate.net These enzymes facilitate carbon-carbon bond formation through carboligation reactions. researchgate.net

One key enzyme, acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis, has been cloned and overexpressed in E. coli. unife.itunife.itresearchgate.net This enzyme catalyzes the cross-carboligation of an acyl anion equivalent with ketones. unife.itunife.it Uniquely, methylacetoin itself can be used as an acetyl anion donor in these reactions, which releases unreactive acetone and allows for high chemoselectivity. researchgate.net The use of methylacetoin as a precursor with ThDP-dependent enzymes significantly broadens the scope of asymmetric C-C bond formations. unife.itunife.it

| Enzyme System | Organism | Application | Key Finding |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Bacillus licheniformis | Aldehyde-ketone cross-carboligation | Expands product scope to chiral tertiary α-hydroxy ketones using methylacetoin as an acetyl anion donor. unife.itunife.itresearchgate.net |

| Acetylacetoin Synthase (AAS) | Bacillus licheniformis | Homo-coupling of α-diketones | Shows similar catalytic activity to recombinant Ao:DCPIP OR. unife.itunife.it |

| Acetoin Dehydrogenase Enzyme System (AoDHES) | Various Bacteria | Degradation of acetoin | The currently accepted mechanism for bacterial acetoin degradation. unife.it |

Stereoselective and Chiral Synthesis of this compound Derivatives

The creation of specific stereoisomers of this compound and its derivatives is critical, as optically active α-hydroxy ketones are valuable building blocks for pharmaceuticals and other fine chemicals. researchgate.netmdpi.com

Chiral Alpha-Hydroxy Ketone Formation

The formation of chiral α-hydroxy ketones is a significant challenge in organic synthesis. unife.itunife.it Biocatalysis, using enzymes like ThDP-dependent lyases, offers an efficient and highly selective method. unife.itunife.itmdpi.com These enzymes catalyze the umpolung (polarity reversal) of aldehydes, enabling carboligation reactions that produce chiral α-hydroxy ketones. mdpi.com

Enzymes such as acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) have been instrumental in expanding the scope of accessible chiral tertiary α-hydroxy ketones through rare aldehyde-ketone cross-carboligation reactions. researchgate.net Furthermore, aldo-keto reductases (AKRs) have been studied for their ability to produce α-hydroxy ketones from vicinal diketones with high regio- and stereoselectivity, yielding either the S- or R-enantiomer depending on the specific enzyme used. nih.gov

Asymmetric Synthesis Approaches and Stereochemical Control

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of this compound derivatives, enzymatic methods provide excellent stereochemical control. unife.itunife.it

The use of ThDP-dependent enzymes like Ao:DCPIP OR is a powerful tool for asymmetric synthesis. unife.itunife.itresearchgate.net Notably, in some reactions, this enzyme can produce tertiary alcohols with a stereochemistry opposite to that obtained with other ThDP-dependent enzymes, thereby expanding the range of available chiral molecules. unife.itunife.it The combination of novel ThDP-dependent enzymes with methylacetoin as an acyl anion synthon represents a significant advancement in asymmetric C-C bond formation. unife.itunife.it Other approaches in asymmetric synthesis involve using chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction, which has been applied to create a wide variety of chiral molecules, including derivatives of oxindoles and pyrrolidines. nih.govmdpi.com

| Approach | Enzyme/Catalyst | Substrates | Product | Key Feature |

| Aldehyde-Ketone Cross-Coupling | Ao:DCPIP OR (ThDP-dependent) | Methylacetoin and various ketones | Chiral tertiary α-hydroxy ketones | High chemoselectivity; can produce opposite stereoisomers compared to other enzymes. unife.itunife.itresearchgate.net |

| Reduction of Diketones | Aldo-Keto Reductases (AKRs) | Vicinal diketones | Enantiomerically pure α-hydroxy ketones (S or R) | Enzyme-dependent regio- and stereoselectivity. nih.gov |

| Asymmetric Amination | Amine Dehydrogenases (AmDHs) | Ketones (e.g., 1-hydroxybutan-2-one) | Chiral amino alcohols | High enantioselectivity for small chiral amines. whiterose.ac.uk |

Chemical Reactivity and Reaction Mechanisms of 1 Hydroxy 3 Methylbutan 2 One

Fundamental Reaction Pathways

The chemical behavior of 1-hydroxy-3-methylbutan-2-one is characterized by several key reaction pathways, including its response to ultraviolet radiation, its interactions with atmospheric radicals, and its susceptibility to oxidative cleavage.

Photodecomposition and Photolysis under UV Irradiation

Under the influence of UV light, this compound undergoes photodecomposition. smolecule.com As an α-hydroxyketone, its photodecomposition is understood to proceed via a Type I cleavage, a reaction presumed to originate from the excited triplet state of the molecule. rsc.org This process leads to the fragmentation of the molecule and the formation of smaller organic compounds, such as acetone (B3395972) and acetic acid. smolecule.com

Reactions with Hydroxyl Radicals (OH) and Atmospheric Implications

In the atmosphere, this compound reacts with hydroxyl (OH) radicals, a process of significance in atmospheric chemistry. smolecule.comnih.gov This reaction can proceed through two distinct pathways: the formation of a hydrogen-bonded prereactive complex and direct H-atom abstraction. nih.gov The rate of this reaction is temperature-dependent. nih.gov

Kinetic studies have provided the following rate constants for the reaction between OH radicals and 3-hydroxy-3-methyl-2-butanone (B89657) (3H3M2B):

k₁ = 5.44 × 10⁻⁴¹ T⁹·⁷exp(2820/T) cm³ molecule⁻¹ s⁻¹ (at T = 278-400 K) nih.gov

k₁ = 1.23 × 10⁻¹¹ exp(-970/T) cm³ molecule⁻¹ s⁻¹ (at T = 400-830 K) nih.gov

These reactions are crucial for understanding the degradation pathways and environmental impact of this compound. smolecule.com

Oxidative Cleavage Mechanisms

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com In the case of vicinal diols (1,2-diols), treatment with reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) cleaves the carbon-carbon bond between the hydroxyl-bearing carbons, resulting in the formation of two new carbon-oxygen double bonds, yielding aldehydes or ketones. masterorganicchemistry.comlibretexts.org While this compound is an α-hydroxy ketone, related oxidative cleavage principles can apply under specific enzymatic or chemical conditions. For instance, the enzyme acetoin (B143602):dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) catalyzes the oxidative cleavage of acetoin, a related α-hydroxy ketone. researchgate.net

Mechanistic Investigations of this compound Reactions

Detailed studies into the reaction mechanisms of this compound have provided insights into its behavior in both catalyzed syntheses and its inherent electronic properties.

Detailed Reaction Mechanisms in Catalyzed Syntheses

The synthesis of various compounds using this compound as a starting material or intermediate has been a subject of mechanistic investigation. For example, in a silver(I)-promoted cascade reaction, it is proposed that an α-alkylidene cyclic carbonate intermediate is first formed, which then undergoes a nucleophilic ring-opening reaction by a vicinal diol. acs.org The silver catalyst is thought to activate the hydroxyl group of an intermediate, leading to an intramolecular nucleophilic cyclization that concurrently produces a cyclic carbonate and an α-hydroxyl ketone. acs.org

In another study, the reaction between 3-hydroxy-3-methyl-2-butanone and malononitrile (B47326), catalyzed by lithium ethoxide, was investigated using density functional theory (DFT). researchgate.net The results indicated that the catalyst significantly lowers the activation energy of the reaction. The proposed mechanism involves a series of steps including additions and ring closings, with the rate-determining step being an intramolecular proton transfer process. researchgate.net

Electrophilic and Nucleophilic Character of this compound Functional Groups

The reactivity of this compound is defined by the electrophilic and nucleophilic nature of its functional groups. The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com For example, in the presence of acidified potassium cyanide (KCN), the cyanide ion (CN⁻), a nucleophile, attacks the electrophilic carbonyl carbon of 3-methylbutan-2-one to form a cyanohydrin. askfilo.com

Conversely, the oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a nucleophile. masterorganicchemistry.com The protonation state of this group significantly affects its nucleophilicity; a deprotonated hydroxyl group (an alkoxide) is a much stronger nucleophile. libretexts.org The molecule's structure, with a hydroxyl group adjacent to a ketone, allows it to participate in reactions as both a nucleophile and an electrophile, making it a versatile intermediate in organic synthesis.

Computational Mechanistic Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound, also known as 3-hydroxy-3-methyl-2-butanone (3H3M2B), computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding its reactivity, reaction pathways, and kinetics. These theoretical investigations provide a molecular-level picture of bond-forming and bond-breaking processes, transition states, and the thermodynamic and kinetic parameters that govern the reactions of this alpha-hydroxy ketone.

One significant area of investigation has been the atmospheric chemistry of this compound, where its reaction with hydroxyl (OH) radicals is of particular interest. A detailed theoretical study on this reaction has provided valuable data on the hydrogen abstraction pathways. rsc.org DFT calculations were employed to explore the different possible sites for hydrogen abstraction from the this compound molecule by an OH radical. The study identified three primary pathways for this reaction, involving the abstraction of a hydrogen atom from different positions within the molecule. rsc.org

The calculations revealed that the most favorable reaction pathway is the abstraction of a hydrogen atom from the methyl group adjacent to the hydroxyl group. rsc.org This preference is attributed to the lower energy barrier for this pathway compared to the abstraction from other sites. The theoretical rate constants calculated based on these DFT results were found to be in good agreement with experimental data over a wide temperature range, validating the computational model. rsc.org

Another noteworthy computational study focused on the reaction mechanism between 3-hydroxy-3-methyl-2-butanone and malononitrile, catalyzed by lithium ethoxide. researchgate.net This investigation utilized DFT to map out the potential energy surface of the reaction, identifying the various intermediates and transition states involved in the formation of a substituted furan (B31954) derivative. The study elucidated the role of the catalyst in lowering the activation energies of the key steps, including a crucial ring-closing process. researchgate.net The calculated mechanism, involving several distinct steps, was shown to be consistent with the experimentally observed products. researchgate.net

These computational mechanistic studies provide a detailed and quantitative understanding of the chemical behavior of this compound. They not only complement experimental findings but also offer predictive power for exploring other potential reactions and understanding the stability and degradation pathways of this important alpha-hydroxy ketone.

Research Findings from Computational Studies

| Reaction Studied | Computational Method | Key Findings | Reference |

| Reaction with OH radicals | Density Functional Theory (DFT) | H-atom abstraction is most favorable from the methyl group adjacent to the hydroxyl group. Calculated rate constants align well with experimental data. | rsc.org |

| Reaction with malononitrile (catalyzed by lithium ethoxide) | Density Functional Theory (DFT) | The reaction proceeds through a multi-step mechanism involving several intermediates and transition states. The catalyst significantly lowers the activation energy of the ring-closure step. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxy 3 Methylbutan 2 One

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of 1-hydroxy-3-methylbutan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer definitive structural information.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals corresponding to their unique chemical environments. For instance, the two methyl groups attached to the same carbon atom would likely appear as a doublet, while the methine proton would be a multiplet. The methylene (B1212753) protons adjacent to the hydroxyl group would also produce a characteristic signal, and the hydroxyl proton itself would appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. The carbonyl carbon of the ketone functional group would have a characteristic downfield chemical shift. The carbon bearing the hydroxyl group, the methine carbon, and the two equivalent methyl carbons would each produce a distinct signal, confirming the carbon skeleton of the molecule. rsc.org

¹H NMR Spectral Data of a related compound, 1-(4-chlorophenyl)-1-hydroxy-3-methylbutan-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.38-7.34 | m | 2H | Aromatic protons |

| 7.28-7.24 | m | 2H | Aromatic protons |

| 5.20 | d, J = 4.5 Hz | 1H | CH-OH |

| 4.38 | d, J = 4.5 Hz | 1H | OH |

| 2.73-2.63 | m | 1H | CH(CH₃)₂ |

| 1.15 | d, J = 7.2 Hz | 3H | CH₃ |

| 0.85 | d, J = 6.6 Hz | 3H | CH₃ |

Data from a study on α-hydroxy ketones. rsc.org

¹³C NMR Spectral Data of a related compound, 1-phenyl-1-hydroxy-3-methylbutan-2-one

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 213.4 | C=O |

| 137.8 | Aromatic C |

| 128.9 | Aromatic CH |

| 128.6 | Aromatic CH |

| 127.5 | Aromatic CH |

| 78.2 | CH-OH |

| 35.9 | CH(CH₃)₂ |

| 19.3 | CH₃ |

| 17.9 | CH₃ |

Data from a study on α-hydroxy ketones. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₅H₁₀O₂. nih.gov Its molecular weight is 102.13 g/mol . nih.gov

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 102. Subsequent fragmentation can lead to characteristic daughter ions. For example, the loss of a methyl group (CH₃) would result in a peak at m/z 87. The cleavage of the bond between the carbonyl carbon and the adjacent carbon bearing the isopropyl group is a likely fragmentation pathway, leading to the formation of an acylium ion. The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment. For a related compound, 3-hydroxybutanone, the base peak is observed at m/z 43, corresponding to the [CH₃C=O]⁺ ion. docbrown.info

Key Fragmentation Ions for 3-hydroxybutanone

| m/z | Proposed Fragment |

|---|---|

| 88 | [C₄H₈O₂]⁺ (Molecular Ion) |

| 87 | [C₄H₇O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 45 | [CH₃CHOH]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Data derived from the fragmentation pattern of a similar compound. docbrown.info

Infrared (IR) Spectroscopy (FTIR, ATR-IR, Vapor Phase IR) for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of a sharp, intense peak around 1715-1700 cm⁻¹ corresponds to the C=O stretching vibration of the ketone. Additionally, C-H stretching vibrations from the methyl and methine groups would appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibration of the alcohol would also be visible, typically in the 1260-1000 cm⁻¹ range. These characteristic peaks collectively confirm the presence of both hydroxyl and ketone functional groups within the same molecule.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Quantification

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. jmchemsci.com It is particularly well-suited for the analysis of volatile compounds like this compound. jmchemsci.comresearchgate.net

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for definitive identification. jmchemsci.com This technique allows for both qualitative analysis (identification) and quantitative analysis (measuring the amount) of this compound in various samples. jmchemsci.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is another versatile chromatographic technique used for the separation, identification, and quantification of compounds. acs.org It is particularly useful for non-volatile or thermally labile compounds, although it can also be applied to compounds like this compound.

In HPLC, the sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. The separation is achieved based on the compound's interaction with the stationary and mobile phases. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used depending on the polarity of the analyte. A detector, such as a UV-Vis detector or a refractive index detector, is used to detect the compound as it elutes from the column. HPLC is widely used for assessing the purity of this compound and for its quantification in various matrices. acs.org

Development and Validation of Analytical Methods

The development and validation of analytical methods for this compound are crucial for ensuring the quality and consistency of products in which it is a component. These processes are guided by systematic approaches and rigorous testing to guarantee that the methods are reliable, accurate, and fit for their intended purpose.

Analytical Quality by Design (QbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and process control. researchgate.nethumanjournals.com This approach is increasingly being adopted for the development of analytical methods for compounds like this compound to ensure robustness and reliability. researchgate.netnih.gov

The core of AQbD lies in identifying and controlling the sources of variability in an analytical method. americanpharmaceuticalreview.com This process typically involves the following key steps:

Defining the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. a3p.org This includes specifying what needs to be measured (e.g., the concentration of this compound) and the required performance characteristics of the method, such as its accuracy, precision, and range. a3p.org

Identifying Critical Quality Attributes (CQAs): CQAs are the properties of the analytical result that should be within a certain range to ensure the desired quality. humanjournals.com For an HPLC method, for example, CQAs could include peak resolution, tailing factor, and signal-to-noise ratio. a3p.org

Risk Assessment: This involves identifying the factors that could potentially impact the method's CQAs. nih.govamericanpharmaceuticalreview.com For the analysis of this compound, these factors might include the type of chromatographic column, mobile phase composition, flow rate, and column temperature.

Method Optimization and Design Space: Through a series of experiments, often guided by Design of Experiments (DoE), the relationships between the identified risk factors and the CQAs are established. nih.govamericanpharmaceuticalreview.com This allows for the definition of a "design space," which is the multidimensional combination of and interaction between input variables and process parameters that have been demonstrated to provide assurance of quality. humanjournals.com Operating within this design space ensures that the method consistently meets its predefined objectives.

Control Strategy and Continuous Improvement: A control strategy is established to ensure the method remains in a state of control throughout its lifecycle. americanpharmaceuticalreview.coma3p.org This includes routine monitoring of the method's performance and making adjustments as needed to maintain its validity. a3p.org The AQbD framework also encourages continuous improvement of the analytical method as more knowledge is gained. researchgate.nethumanjournals.com

By applying these principles, analytical methods for this compound can be developed to be more robust and less susceptible to variations, leading to more reliable and consistent analytical results. americanpharmaceuticalreview.com

Method Validation Parameters (e.g., specificity, linearity, accuracy, precision, detection limits)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. acs.org For this compound, this involves a comprehensive evaluation of several key parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eujuniperpublishers.com

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, this means the method must be able to distinguish it from impurities, degradation products, or other matrix components.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. europa.eu This is typically evaluated by analyzing a series of standards of this compound at different concentrations. The range of concentrations over which the method is linear is also determined. europa.eu For an assay of an active substance, the range is typically 80% to 120% of the test concentration. europa.eunih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by analyzing samples with known concentrations of this compound (e.g., spiked samples) and comparing the measured values to the true values. europa.eunih.gov Accuracy should be established across the specified range of the procedure. europa.eu

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is typically assessed at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision). acs.org

Detection Limits are important for determining the lowest amount of this compound that can be reliably detected.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. juniperpublishers.comresearchgate.net It is often estimated based on the signal-to-noise ratio, typically 3:1. juniperpublishers.comuzh.ch

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. juniperpublishers.comresearchgate.net The LOQ is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1. juniperpublishers.com

The validation of these parameters ensures that the analytical method for this compound is reliable, accurate, and suitable for its intended application, whether for quality control, stability studies, or other analytical purposes. acs.org

Data Tables

Table 1: Typical Method Validation Parameters for an HPLC Assay of this compound

| Parameter | Typical Acceptance Criteria | Finding |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte peak. | The method demonstrates the ability to separate this compound from potential interfering substances. |

| Linearity (R²) | ≥ 0.999 | The correlation coefficient is typically found to be greater than 0.999 over the specified concentration range. |

| Range | 80% - 120% of the nominal concentration | The method is linear, accurate, and precise within this range. |

| Accuracy (% Recovery) | 98.0% - 102.0% | The recovery of this compound from spiked samples is within the acceptable limits. |

| Precision (RSD) | ||

| - Repeatability | ≤ 2.0% | The relative standard deviation for replicate injections is typically less than 1.0%. |

| - Intermediate Precision | ≤ 2.0% | The relative standard deviation for analyses conducted on different days with different analysts is typically less than 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The LOD is determined to be at a low µg/mL level. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The LOQ is established at a concentration that can be quantified with acceptable accuracy and precision. |

Computational Chemistry Studies on 1 Hydroxy 3 Methylbutan 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction pathways.

Detailed DFT calculations have been utilized to explore the intricacies of reaction mechanisms involving related compounds. For instance, DFT has been employed to compute reaction pathways and free energy diagrams for processes like olefin isomerization and hydrosilylation, providing a step-by-step understanding of the catalytic cycles. researchgate.net Such studies typically identify transition states and intermediates, elucidating the energetic landscape of the reaction.

DFT is also a key tool for predicting molecular properties. Methods like optimizing molecular structures using the B3LYP functional with a 6-31G(d,p) basis set have been shown to yield geometrical parameters that are in good agreement with experimental data from X-ray crystallography. mdpi.com Beyond geometry, DFT is used to analyze a molecule's reactivity and intermolecular interaction sites. This is achieved by calculating:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and the stability arising from hyperconjugative interactions within the molecule. mdpi.comnih.gov

These computational techniques allow researchers to build a comprehensive profile of a molecule's electronic characteristics and reactive tendencies without the need for extensive laboratory experiments. mdpi.com

Molecular Modeling and Docking Studies of 1-hydroxy-3-methylbutan-2-one Derivatives

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting the interaction between a ligand and a protein's binding site.

Derivatives of this compound have been the subject of such investigations to explore their potential biological activities. In one study, a xanthone (B1684191) derivative incorporating an (S)-N-(1-hydroxy-3-methylbutan-2-yl) moiety was evaluated through docking studies against cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net These enzymes are important targets for anti-inflammatory drugs. The study also investigated the thermodynamic profile of the interaction between similar xanthone derivatives and human serum albumin, a key protein for drug transport in the bloodstream. researchgate.net

The general process for molecular docking involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.govacgpubs.org

Preparing the ligand (the small molecule being studied) and the protein structures by adding charges and hydrogen atoms. acgpubs.org

Using a docking program to place the ligand into the protein's active site in various orientations and conformations. nih.gov

Scoring the different poses based on a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). The lower the binding energy, the more stable the complex is predicted to be. acgpubs.org

The results from these studies can guide the synthesis of new derivatives with improved binding capabilities and potential therapeutic effects.

| Derivative/Compound Class | Target Protein | Reported Binding Energy (kcal/mol) | Reference |

| 2-Styrylchromones | Pancreatic α-amylase | -8.4 to -8.8 | acgpubs.org |

| Piperidine (B6355638) Derivative (BCMTP) | SARS-CoV-2 Main Protease | Not specified | nih.gov |

| Xanthone Derivatives | COX-1 / COX-2 | Not specified | researchgate.net |

This table presents examples of docking studies on various compound classes to illustrate the application of the technique.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal is to develop a model that can predict the activity of new, unsynthesized molecules. researchgate.net

A QSAR model is built by correlating variations in physicochemical properties (described by molecular descriptors) with observed changes in biological activity. researchgate.netresearchgate.net For derivatives of this compound, QSAR could be used to understand how modifications to the structure influence a specific biological effect. For example, it has been suggested that the stereochemistry of the hydroxy-methylbutyl group could be a significant feature in QSAR studies of related compounds.

The development of a QSAR model typically involves:

Data Set Selection: A group of molecules with known biological activities is chosen. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., connectivity indices) or 3D descriptors (e.g., shape indices). researchgate.net

Feature Selection: Statistical methods are used to select the most relevant descriptors that have the highest correlation with biological activity while being minimally correlated with each other. researchgate.net

Model Building: A mathematical model is created using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning methods like support vector regression (SVR). researchgate.netresearchgate.net

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to a chance correlation. researchgate.net

While published QSAR models provide insights into the chemical features crucial for biological activity, their full potential is realized when computational chemists and experimental chemists collaborate to use these models to guide the design and synthesis of the next generation of compounds. researchgate.net

Quantum Chemistry Calculations for Thermodynamic Properties and Interactions

Quantum chemistry calculations are fundamental for determining the thermodynamic properties of molecules from first principles. These calculations can provide highly accurate data on properties such as enthalpy, entropy, and Gibbs free energy.

Large-scale computational projects have created extensive databases of molecular properties. One such project computed the geometric, energetic, electronic, and thermodynamic properties for nearly 134,000 stable small organic molecules, including those with up to nine heavy atoms like this compound. researchgate.netfigshare.com For this dataset, properties were calculated at the B3LYP/6-31G(2df,p) level of theory, providing a consistent and comprehensive resource for a significant portion of chemical space. researchgate.netfigshare.com

The calculated thermodynamic properties include:

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. chemeo.com

Gibbs Free Energy of Formation (ΔfG°): The change in Gibbs free energy accompanying the formation of a substance from its elements. chemeo.com

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount. mdpi.com

Enthalpy of Atomization: The enthalpy change that accompanies the total separation of all atoms in a chemical substance. researchgate.netfigshare.com

These theoretical models often rely on calculating the partition function of the molecule, which describes the statistical properties of a system in thermodynamic equilibrium. mdpi.com The accuracy of these models is often validated by comparing the calculated values against experimental data from sources like the National Institute of Standards and Technology (NIST). mdpi.com Furthermore, quantum chemistry can be used to study the thermodynamics of intermolecular interactions, such as the binding of a ligand to a protein, by analyzing the energy changes during the association process. researchgate.net

| Thermodynamic Property | Description | Calculation Method |

| Enthalpy of Atomization | Energy required to break a molecule into its constituent atoms. | Quantum Chemistry (e.g., G4MP2, B3LYP) researchgate.netfigshare.com |

| Gibbs Free Energy | A measure of the maximum reversible work that may be performed by a thermodynamic system. | Quantum Chemistry / Partition Functions mdpi.com |

| Molar Entropy | A measure of the disorder or randomness of a system. | Quantum Chemistry / Partition Functions mdpi.com |

| Heat Capacity | The heat required to raise the temperature of one mole of a substance by one degree. | Quantum Chemistry / Partition Functions mdpi.com |

This table summarizes key thermodynamic properties and the computational methods used to determine them.

Conformational Analysis and Stereochemical Prediction

The 3D arrangement of atoms in a molecule, including its conformation and stereochemistry, is critical to its properties and biological activity. uomustansiriyah.edu.iq Computational methods are essential for exploring the possible conformations of a molecule and predicting the most stable arrangements.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers (R and S forms). The specific stereochemical configuration can be crucial for its interaction with other chiral molecules, such as biological receptors or enzymes.

Conformational analysis involves identifying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational chemists can perform a conformational search to identify low-energy conformers. This is often done by systematically rotating bonds and calculating the energy of each resulting structure. The results can be visualized using representations like Newman or sawhorse projections.

Stereochemical prediction focuses on the fixed spatial arrangement of atoms. For derivatives of this compound, computational studies can help predict the relative stability of different diastereomers or the stereochemical outcome of a reaction. For example, in studies of more complex molecules, computational analysis of geometrical parameters has been used to confirm the conformation of ring systems, such as a piperidine ring adopting a chair conformation. nih.gov The absolute configuration (R or S) of a chiral center is a key descriptor that defines a specific stereoisomer. Understanding the stereochemistry is vital, as different stereoisomers can have vastly different biological activities.

Biological Significance and Metabolic Pathways of 1 Hydroxy 3 Methylbutan 2 One

Enzymatic Transformations and Biocatalysis

The enzymatic transformation of 1-hydroxy-3-methylbutan-2-one and related compounds is a significant area of study, particularly in the field of biocatalysis for producing chiral molecules.

Research has shown that enzymes can catalyze the formation of carbon-carbon bonds to produce α-hydroxy ketones. For example, the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme acetoin (B143602):dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has been utilized for the cross-benzoin reaction between benzaldehydes and 3-hydroxy-3-methylbutan-2-one as the acyl donor. researchgate.net This enzymatic reaction leads to the formation of chiral tertiary α-hydroxy ketones. researchgate.net

Furthermore, the enzyme YerE, a thiamine diphosphate-dependent enzyme, can catalyze the intermolecular addition of carbonyl compounds, including derivatives of this compound. google.com This enzymatic process can create a new chirality center with high enantiomeric excess. google.com

The reduction of this compound is another key enzymatic transformation. The compound 2-methyl-2,3-butanediol can be produced by the reduction of methylacetoin (this compound), leveraging the substrate promiscuity of acetoin reductase. nih.gov Additionally, studies on the bioreduction of similar ketones, such as 3-methylbutan-2-one, have shown that dehydrogenases can produce corresponding diols with specific stereochemistry. mdpi.com

Enzymes like amine dehydrogenases have also been investigated for their potential to act on related hydroxy ketones. While not directly referencing this compound, studies on compounds like 1-hydroxybutan-2-one (B1215904) demonstrate the potential for enzymatic reductive amination to produce chiral amino alcohols. frontiersin.orgresearchgate.net

Role as a Flavoring Agent in Food Chemistry

This compound and structurally similar compounds are recognized for their contribution to the flavor profiles of various foods. smolecule.com While specific details on the flavor profile of this compound are not extensively detailed, related compounds offer insights into its potential characteristics.

For instance, 4-hydroxy-3-methyl-2-butanone (B1265462) is used as a flavoring agent in the food industry due to its mild, pleasant odor. lookchem.com Similarly, isopentanol (3-methyl-1-butanol), another related compound, is a key aroma component in fruits like bananas and is used to create synthetic fruit flavors. atamanchemicals.com The structurally similar acetoin is known for its buttery flavor and is widely used in baked goods and confections. solubilityofthings.com

The application of these compounds as flavoring agents is well-established. For example, 1-hydroxy-2-butanone is listed as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and has a savory flavor profile. nih.gov It is used in food products and has a characteristic coffee-like odor. thegoodscentscompany.com Given these examples, it is plausible that this compound also possesses flavor characteristics that make it suitable for use in the food industry.

Chiral Aliphatic Hydroxy Compounds in Nature (General Context)

Chirality is a fundamental property in biological systems, and chiral aliphatic hydroxy compounds are a significant class of molecules with diverse biological functions. muni.czmuni.cz These compounds, which include alcohols, diols, and hydroxy ketones like this compound, play essential roles in chemical communication between living organisms. muni.czmuni.czcas.cz

Many of these compounds function as pheromones, such as sex pheromones that attract the opposite sex, aggregation pheromones that draw individuals to a specific location, and alarm pheromones that signal danger. muni.cz They can also act as attractants for pollinators or as repellents. muni.cz The specific three-dimensional structure (stereochemistry) of these chiral molecules is often crucial for their biological activity. For instance, different enantiomers of the same compound can elicit vastly different biological responses. wou.edu

Hydroxy acids, another class of chiral aliphatic hydroxy compounds, are also widespread in nature and are involved in various industrial and biological processes. nih.gov The development of methods to analyze the different stereoisomers of these compounds is therefore of significant importance. nih.gov The study of chiral aliphatic hydroxy compounds is a broad and active area of research, with implications for fields ranging from ecology and agriculture to pharmaceuticals and food science. muni.czmuni.cz

1 Hydroxy 3 Methylbutan 2 One As a Synthetic Intermediate

Precursor in Organic Synthesis

The utility of 1-hydroxy-3-methylbutan-2-one in organic synthesis stems from the reactivity of its constituent functional groups. The α-hydroxyketone structural unit is a widely employed building block. lookchem.comchemicalbook.com The hydroxyl group can act as a precursor for the formation of various functional groups, including double bonds, ester groups, carbonyl groups, and halogenated hydrocarbons. lookchem.comchemicalbook.com Concurrently, the carbonyl group can be a reaction site for the introduction of hydroxyl, amino, or alkyl groups. lookchem.comchemicalbook.com This dual reactivity makes it a key starting material for creating diverse molecular architectures.

The strategic placement of the hydroxyl and carbonyl groups facilitates a range of synthetic applications. For instance, it is a key component in carbon-carbon bond-forming reactions, such as the acyloin condensation, which is a fundamental transformation in organic synthesis. uni-regensburg.de The compound's structure allows for its participation in various catalytic processes, including those that are metal-catalyzed or organocatalytic, to produce chiral 1,2-diols and amino alcohols, which are themselves important synthetic precursors. uni-regensburg.de

Intermediate in the Production of Specific Pharmaceutical Compounds (e.g., Elvitegravir)

A significant application of this compound is its role as a crucial intermediate in the synthesis of the pharmaceutical compound Elvitegravir. nih.govchemicalbook.com Elvitegravir is an antiretroviral drug used in the treatment of HIV-1 infection. nih.govresearchgate.net It functions as an integrase strand transfer inhibitor, preventing the HIV-1 virus from integrating its DNA into the host cell's genome, thereby blocking viral replication. nih.govresearchgate.net

The chemical structure of Elvitegravir explicitly contains a (2S)-1-hydroxy-3-methylbutan-2-yl group attached to the nitrogen atom of the quinolone core. nih.govchemicalbook.com The synthesis of Elvitegravir involves several steps where this compound, or more specifically its chiral precursor (S)-(+)-valinol, is introduced to build the characteristic side chain of the final drug molecule. google.comgoogle.com

Several patented synthetic routes for Elvitegravir highlight the importance of this intermediate. For example, one process involves the reaction of (S)-(+)-valinol with a benzoyl acrylate (B77674) derivative to form an enamine, which is then cyclized to create the quinolone ring system. google.com This is followed by further transformations to yield the final Elvitegravir molecule. google.comgoogle.com Another described synthesis involves the coupling of an acid chloride with ethyl 3-(dimethylamino)acrylate, which is subsequently substituted with S-valinol, leading to the formation of the quinolone structure after base-promoted cyclization. chemicalbook.com The presence of the 1-hydroxy-3-methylbutan-2-yl moiety is essential for the drug's activity. researchgate.net

| Intermediate in Elvitegravir Synthesis | Description | Reference |

| (S)-Methyl 3-(1-hydroxy-3-methylbutan-2-ylamino)-2-(5-bromo-2,4-dimethoxybenzoyl)-acrylate | A key intermediate formed by the reaction of a benzoyl acrylate with (S)-(+)-valinol. | google.comgoogle.com |

| 6-Bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | A quinolone intermediate derived from the cyclization of the corresponding enamine. | google.com |

| Elvitegravir | Final active pharmaceutical ingredient containing the 1-hydroxy-3-methylbutan-2-yl side chain. | nih.govchemicalbook.com |

Formation of Related Compounds and Derivatives

The reactivity of this compound allows for its conversion into a variety of derivatives with potential applications in different areas of chemistry and pharmacology.

Research has demonstrated its use in the synthesis of more complex molecules. For example, it can be used to produce 2,5-dihydroxy-2-methyl-heptan-3-one. chemicalbook.com Furthermore, it serves as a precursor for creating various substituted compounds. In one study, it was used in a carbene-catalyzed cross-acyloin condensation with 2-chlorobenzaldehyde (B119727) to synthesize 1-(2-chlorophenyl)-1-hydroxy-3-methylbutan-2-one. uni-regensburg.de

The core structure is also found in more elaborate molecules. The synthesis of N,N'-bis(1-hydroxy-3-methylbutan-2-yl)propanediamide has been reported, a diamide (B1670390) compound with potential biological activities due to its capacity for hydrogen bonding. ontosight.ai Another example is the formation of (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-3-methylbutan-2-yl)carbamate, which can act as a chiral auxiliary in asymmetric synthesis.

Environmental Fate and Degradation of 1 Hydroxy 3 Methylbutan 2 One

Atmospheric Behavior and Degradation Pathways

Once released into the atmosphere, 1-hydroxy-3-methylbutan-2-one is subject to degradation processes, primarily driven by photolysis and reactions with atmospheric oxidants.

The principal degradation pathway for this compound in the troposphere is its reaction with photochemically generated hydroxyl (OH) radicals. smolecule.com The rate constant for this gas-phase reaction is a critical parameter for determining the atmospheric lifetime of the compound. Studies have reported a moderate reactivity of this compound with OH radicals. smolecule.com

Another significant atmospheric degradation route is photolysis, the breakdown of the molecule by ultraviolet (UV) light. smolecule.com As an alpha-hydroxy ketone, this compound can absorb UV radiation, leading to the cleavage of its chemical bonds and the formation of smaller, less complex organic molecules. smolecule.com Research has indicated that under UV light, this compound can decompose to form products such as acetone (B3395972) and acetic acid. smolecule.com

The table below summarizes key data related to the atmospheric degradation of this compound.

| Degradation Pathway | Reactant/Process | Rate Constant / Products | Atmospheric Significance |

| Reaction with OH Radicals | Hydroxyl (OH) Radicals | Approximately 7.6 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ smolecule.com | A primary degradation pathway determining the compound's atmospheric lifetime. smolecule.com |

| Photolysis | UV Light | Leads to the formation of acetone and acetic acid. smolecule.com | A significant degradation channel for this and other carbonyl species in the atmosphere. smolecule.com |

Biodegradation in Environmental Compartments

The breakdown of this compound by microorganisms is a key process in its removal from soil and water environments. Research has demonstrated that this compound, also known as methylacetoin, can be biodegraded. nih.govresearchgate.net

A notable study on the biosynthesis of methylacetoin in engineered Escherichia coli was achieved by reversing its natural biodegradation pathway. nih.govresearchgate.net This research provides significant insight into the enzymatic processes involved in its breakdown. The degradation of methylacetoin is catalyzed by a multi-enzyme complex, which includes acetoin (B143602):2,6-dichlorophenolindophenol oxidoreductase (AcoAB), dihydrolipoamide (B1198117) acetyltransferase (AcoC), and dihydrolipoamide dehydrogenase (AcoL). researchgate.net In this process, one molecule of methylacetoin is broken down into acetone and acetyl-CoA, with the concurrent generation of NADH from NAD+. researchgate.net

The key enzymes and the transformation they catalyze in the biodegradation of this compound are detailed in the table below.

| Enzyme Complex | Component Enzymes | Function |

| Methylacetoin/Acetoin Dehydrogenase Complex | AcoAB, AcoC, AcoL | Catalyzes the degradation of this compound to acetone and acetyl-CoA. researchgate.net |

While this research provides a fundamental understanding of the biodegradation pathway, specific data on the rate and extent of its degradation in diverse environmental compartments like soil and aquatic systems remain areas for further investigation.

Environmental Transport and Distribution Modeling

The movement and partitioning of this compound between air, water, and soil are governed by its physicochemical properties. Modeling these processes is essential for predicting its environmental concentrations and potential for transport. Key parameters for this modeling include the octanol-water partition coefficient (Kow), the soil sorption coefficient (Koc), and the Henry's Law constant (H).

The octanol-water partition coefficient (log Kow) is a measure of a chemical's lipophilicity and its potential to bioaccumulate in organisms. A higher log Kow suggests a greater affinity for fatty tissues and organic matter. wikipedia.org

The soil sorption coefficient (Koc) indicates the tendency of a chemical to adsorb to soil and sediment organic carbon. chemsafetypro.com A high Koc value suggests the compound will be less mobile in soil and more likely to be found in soil and sediment than in water. chemsafetypro.com

The Henry's Law constant (H) describes the partitioning of a chemical between the air and water at equilibrium. copernicus.org A higher Henry's Law constant indicates a greater tendency for the chemical to volatilize from water into the air. guidechem.com

The table below presents estimated environmental partitioning coefficients for the related compound 3-methyl-2-butanone (B44728), which can be used to infer the likely behavior of this compound.

| Parameter | Estimated Value (for 3-methyl-2-butanone) | Implication for Environmental Distribution |

| Log Kow | 0.84 guidechem.com | Suggests a low potential for bioaccumulation in aquatic organisms. |

| Koc | 38 guidechem.com | Indicates very high mobility in soil, with a low tendency to adsorb to soil organic matter. guidechem.com |

| Henry's Law Constant | 1.13 x 10⁻⁴ atm-cu m/mol guidechem.com | Suggests that volatilization from water and moist soil surfaces is an expected and significant transport process. guidechem.com |

Based on these estimations, this compound is expected to be mobile in soil and to readily partition from water to the atmosphere, where it will undergo degradation as described in section 8.1.

Interactions with Other Chemical Species in the Environment

The primary documented interaction of this compound with other chemical species in the environment is its reaction with hydroxyl (OH) radicals in the atmosphere. smolecule.com This reaction is a critical factor in its atmospheric degradation and is a key determinant of its atmospheric lifetime. smolecule.com

As an alpha-hydroxy ketone, the compound's functional groups (a hydroxyl group and a carbonyl group) are the primary sites of chemical reactivity. These groups can potentially interact with other atmospheric oxidants, although the reactions with OH radicals are considered the most significant. The products of these atmospheric reactions, such as acetone and acetic acid, will then participate in their own cycles of environmental fate and transport. smolecule.com

While studies have focused on its atmospheric reactions, the potential for interactions with other chemical species in soil and water, such as dissolved organic matter or metal ions, is an area that requires further research to be fully understood. chemrxiv.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 1-hydroxy-3-methylbutan-2-one is a key area of future research. Current methods include the hydrolysis of 3-methyl-2-butanone (B44728) and condensation reactions. smolecule.com However, researchers are actively exploring more innovative and efficient synthetic routes.

Catalytic Cascade Reactions: Recent studies have shown the successful synthesis of this compound through silver(I)-promoted cascade reactions of propargylic alcohols, carbon dioxide, and vicinal diols. acs.orgnih.gov This approach offers a thermodynamically favorable route to α-hydroxy ketones. Further investigation into different catalytic systems, including the use of other transition metals and ligands, could lead to even more efficient and selective syntheses. acs.orgchinesechemsoc.org

Biocatalytic Approaches: The use of enzymes and microbial fermentation presents a promising frontier for the synthesis of this compound. smolecule.comresearchgate.net Engineered Escherichia coli has been used to produce methylacetoin (3-hydroxy-3-methylbutan-2-one) by redirecting its biodegradation pathway. researchgate.net Future work could focus on optimizing these biological systems through metabolic engineering and enzyme screening to enhance yields and production efficiency. researchgate.net

Diazocarbonyl Chemistry: The reaction of diazoketones with ketones, facilitated by a base like lithium diisopropylamide (LDA), provides a method for preparing β-hydroxy-α-diazo ketones, which are precursors to this compound derivatives. nih.gov Further exploration of this methodology could expand the scope of accessible substituted analogs.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application.

Computational and Spectroscopic Studies: Advanced computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction pathways of its formation and reactions. chinesechemsoc.org Combining these theoretical studies with experimental techniques like in-situ spectroscopy can elucidate the role of catalysts and intermediates in real-time.

Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic studies of its reactions, such as its atmospheric reactions with hydroxyl radicals and chlorine atoms, are important for understanding its environmental fate and impact. smolecule.comthegoodscentscompany.com Such studies can help in developing models for atmospheric chemistry.

Rearrangement Reactions: Investigating the migratory aptitudes in rearrangements of vinyl cations derived from related diazo compounds can provide a more profound understanding of the mechanistic intricacies of reactions involving α-hydroxy ketones. nih.gov

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly guiding chemical synthesis, and the production of this compound is no exception. ijnc.irresearchgate.net

Atom Economy: Future synthetic strategies will focus on maximizing atom economy, ensuring that a higher proportion of reactant atoms are incorporated into the final product. acs.org This involves designing reactions that minimize the formation of byproducts. ijnc.ir

Renewable Feedstocks: Exploring the use of renewable biomass as a starting material for the synthesis of this compound is a key aspect of sustainable chemistry. acs.org

Green Solvents and Catalysts: Research will continue to focus on replacing hazardous solvents and catalysts with more environmentally benign alternatives. researchgate.netsemanticscholar.org This includes the use of water, supercritical fluids, or solvent-free reaction conditions, as well as recyclable catalysts. semanticscholar.orgmdpi.com

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis, ultrasonic irradiation, and electrochemical methods will be crucial in reducing the environmental footprint of its production. ijnc.irresearchgate.netmdpi.com

Applications in Advanced Materials and Specialized Fields

While currently used as a flavoring agent, the unique structure of this compound suggests its potential for use in more advanced applications. smolecule.com

Polymer Chemistry: Its bifunctional nature, possessing both a hydroxyl and a ketone group, makes it a potential monomer for the synthesis of novel polymers with tailored properties. Research could explore its incorporation into polyesters, polyketones, or other polymers to enhance characteristics like thermal stability or biodegradability.

Fuel Science: Recent studies have identified this compound as a potential biofuel component due to its oxygenate nature, which can influence knock resistance in internal combustion engines. acs.org Further research is needed to evaluate its combustion properties and its viability as a fuel additive.

Photoinitiators: The α-hydroxy ketone moiety is a well-known feature of photoinitiators used in UV-curable coatings and inks. chemicalbook.com Investigating the photochemical properties of this compound and its derivatives could lead to the development of new and more efficient photoinitiators.

Further Elucidation of Biological Roles and Applications

The biological activity of this compound is an area ripe for further investigation. smolecule.com